
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways and are often implicated in the development of various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the inhibition of various kinases. Specifically, this compound has been shown to bind to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been shown to have various biochemical and physiological effects. Inhibition of kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is its potent inhibitory activity against various kinases. This makes it a useful tool for studying the role of these kinases in disease development and progression. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For the study of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide include further investigation of its potential therapeutic applications. Specifically, this compound may be useful in the treatment of various cancers and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesis Methods
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves several steps. The first step involves the reaction of 4-methylpiperazine with p-tolualdehyde to form the corresponding imine. This imine is then reacted with 2-naphthol to form the naphthoxy-substituted imine. The final step involves the reduction of the imine with sodium borohydride to form the desired product.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit various kinases, including BTK, FLT3, and ITK. Inhibition of these kinases has been implicated in the treatment of various diseases, including cancer and autoimmune disorders.
properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-7-9-22(10-8-20)25(29-15-13-28(2)14-16-29)18-27-26(30)19-31-24-12-11-21-5-3-4-6-23(21)17-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFHPUYSZVFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

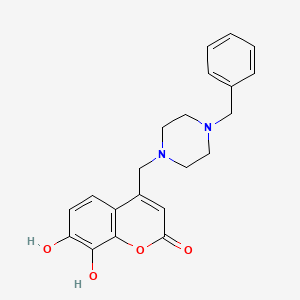
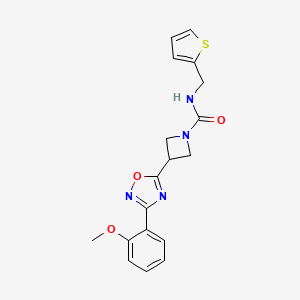

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)
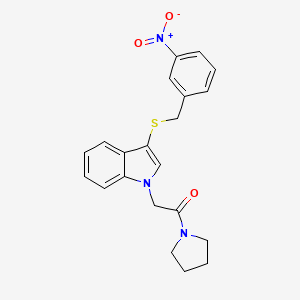
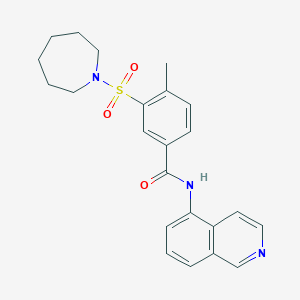
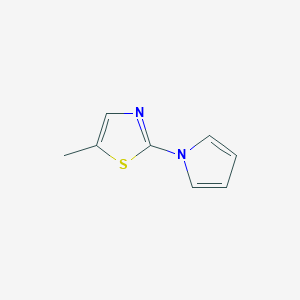

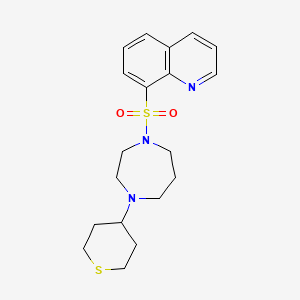
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2791219.png)
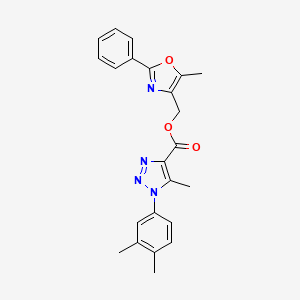
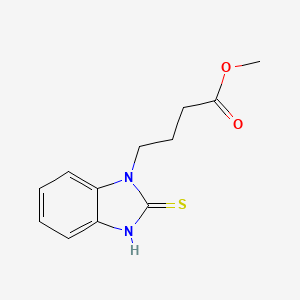
![N-cyclopentyl-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2791224.png)